N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

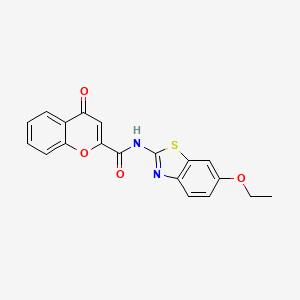

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety substituted with an ethoxy group at position 6 and a chromene-2-carboxamide scaffold. This compound is of pharmacological interest due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathogens. Its synthesis typically involves coupling reactions between activated chromene-carboxylic acid derivatives and substituted benzothiazole amines .

Properties

Molecular Formula |

C19H14N2O4S |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H14N2O4S/c1-2-24-11-7-8-13-17(9-11)26-19(20-13)21-18(23)16-10-14(22)12-5-3-4-6-15(12)25-16/h3-10H,2H2,1H3,(H,20,21,23) |

InChI Key |

AOBVIJXKADPPHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biology: It is used in biological assays to study its effects on various cellular pathways.

Materials Science: The compound is explored for its potential use in organic electronics and as a fluorescent probe.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several derivatives, including modifications to the benzothiazole, chromene, and carboxamide groups. Below is a comparative analysis of its closest analogs:

Impact of Substituents on Bioactivity

Benzothiazole Modifications :

- 6-Ethoxy vs. 6-Fluoro : Ethoxy groups enhance lipophilicity and metabolic stability, while fluorine improves electronegativity and binding affinity to polar targets (e.g., enzymes) .

- Chromene vs. Pyrimidine : Chromene derivatives (e.g., target compound) exhibit planar aromatic systems suitable for π-π stacking, whereas pyrimidine analogs (e.g., Z14 in ) show enhanced hydrogen-bonding capacity due to nitrogen-rich cores .

Carboxamide Variations :

Pharmacological and Antimicrobial Activity

- Antimicrobial Potential: Benzothiazole derivatives with 4-thiazolidinone moieties (e.g., compounds in ) demonstrate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), suggesting the target compound may share similar properties .

- Antiviral Activity : Pyrimidine-based analogs (e.g., Z14) inhibit Dengue virus NS proteins with low micromolar IC₅₀ values, highlighting the role of halogenation (bromo) in enhancing potency .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

This structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Candida albicans | 25 | 50 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

The results suggest that this compound may have a promising role as an anticancer agent.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:

- Anti-inflammatory Activity : Studies have indicated that it can inhibit pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary data suggest it may protect neuronal cells from oxidative stress.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases.

Q & A

Q. What are the common synthetic routes for synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions combining chromone and benzothiazole moieties. Key steps include:

Chromone Core Formation : Cyclization of substituted salicylaldehyde derivatives via the Kostanecki-Robinson reaction to yield 4-oxo-4H-chromene-2-carboxylic acid intermediates.

Benzothiazole Functionalization : Substitution at the 2-position of 6-ethoxy-1,3-benzothiazole using coupling agents (e.g., EDC/HOBt) to introduce the carboxamide group.

Amide Bond Formation : Reacting the activated chromone-2-carboxylic acid (e.g., as an acyl chloride) with the 2-amino group of the benzothiazole derivative under reflux in ethanol or THF (60–80°C, 6–12 hours).

Example Conditions :

Q. How is the compound characterized after synthesis?

Methodological Answer: Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., chromone carbonyl at δ ~180 ppm, benzothiazole protons at δ 7.0–8.5 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H (3200–3400 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry and confirm hydrogen bonding (e.g., DMF solvate structures show C–H···O interactions) .

- Elemental Analysis : Validate purity (C, H, N, S within ±0.4% of theoretical values).

Q. What biological activities are associated with structural analogs of this compound?

Methodological Answer: Analogous chromone-thiazole hybrids exhibit:

- Antifungal Activity : Against Candida albicans (MIC: 8–32 µg/mL) via inhibition of fungal ergosterol biosynthesis .

- Anticancer Potential : Apoptosis induction in breast cancer cell lines (IC₅₀: 10–50 µM) through ROS-mediated pathways .

Key Pharmacophores : - Chromone’s 4-oxo group and benzothiazole’s electron-withdrawing substituents enhance target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer: Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification. Ethanol balances cost and yield (60–70%) .

- Catalysis : Use Pd/C or CuI for coupling steps to reduce side reactions.

- Temperature Control : Gradual heating (e.g., 70°C → 100°C) minimizes decomposition of heat-sensitive intermediates.

Case Study :

A 20% yield increase was achieved by replacing THF with DMF in amide coupling (90% vs. 70% yield) .

Q. How can X-ray crystallography resolve ambiguities in spectroscopic data for this compound?

Methodological Answer:

- Torsion Angle Analysis : Confirm spatial arrangement of the ethoxy group (e.g., C–C–O–C dihedral angles ~176° in solvated structures) .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O=C in DMF solvates) that influence stability and solubility .

Example : Discrepancies in NMR assignments of aromatic protons were resolved via crystallographic data showing non-coplanar chromone and benzothiazole rings .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 1EA1). Key residues (e.g., His310, Phe228) form π-π stacking with the benzothiazole ring .

- QSAR Studies : Correlate substituent electronegativity (e.g., 6-ethoxy vs. 6-methyl) with antifungal activity. Hammett constants (σ) show a linear relationship (R² = 0.89) .

Validation : MD simulations (100 ns) confirm stable binding poses with RMSD < 2.0 Å .

Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., rapid glucuronidation of the chromone moiety).

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Case Study : A 50% reduction in in vivo efficacy was linked to poor BBB penetration, resolved by adding a methyl group to the benzothiazole ring .

Q. What strategies validate the compound’s mechanism of action in antifungal studies?

Methodological Answer:

- Enzyme Assays : Measure inhibition of C. albicans CYP51 activity using UV-Vis spectroscopy (IC₅₀: 12 µM) .

- Gene Expression Profiling : RNA-seq reveals downregulation of ergosterol biosynthesis genes (e.g., ERG11) post-treatment.

- Resistance Studies : Serial passage experiments show delayed resistance development compared to fluconazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.